

Einecs 245-498-2 chemical structure and

synthesis

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Compound of Interest

Compound Name: Einecs 245-498-2

Cat. No.: B1593592

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In-Depth Technical Guide: Einecs 245-498-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound registered under EINECS number 245-498-2. The document details its chemical structure, properties, a representative synthesis protocol, and its applications in biomedical research, with a particular focus on its utility for professionals in drug development.

Chemical Identification and Structure

The compound associated with **EINECS 245-498-2** is a symmetrical thiacarbocyanine dye. Its systematic name is Hydrogen 1-(3-sulphonatopropyl)-2-(2-((1-(3-sulphonatopropyl)naphtho(1,2-d)thiazolin-2-ylidene)methyl)but-1-enyl)naphtho(1,2-d)thiazolium, compound with triethylamine.[1] For clarity and common usage, it is often referred to by other names such as 3,3'-Bis(3-sulfopropyl)-4,5:4',5'-dibenzo-9-ethylthiacarbocyanine betaine triethylammonium salt.

Chemical Structure:

The core structure consists of two naphtho[1,2-d]thiazole heterocycles linked by a polymethine bridge. Each heterocyclic nitrogen is substituted with a sulfopropyl group, conferring water



solubility. The positive charge on one of the thiazolium rings is internally compensated by the negative charge of the sulfonate groups, forming a betaine structure. The triethylammonium salt is also present.

(A more detailed 2D representation of the chemical structure can be found in public chemical databases such as PubChem, CID 90888.)[2]

Physicochemical and Spectral Data

Quantitative data for **Einecs 245-498-2** is summarized in the table below. This information is crucial for its application in experimental settings, particularly for solution preparation and spectroscopic analysis.

Property	Value	Reference
EINECS Number	245-498-2	[2]
CAS Number	23216-67-3	[2]
Molecular Formula	C39H47N3O6S4	[2]
Molecular Weight	782.1 g/mol	
Appearance	Typically a solid powder	_
Solubility	Water soluble	

Synthesis

A detailed experimental protocol for the synthesis of this specific thiacarbocyanine dye is not readily available in peer-reviewed literature. However, a representative synthesis for symmetrical thiacarbocyanine dyes can be described. This process generally involves the condensation of two equivalents of a quaternary heterocyclic salt with a linking agent that provides the central part of the polymethine chain.

Representative Experimental Protocol for Symmetrical Thiacarbocyanine Dye Synthesis:

This protocol is a generalized representation and would require optimization for the specific synthesis of **Einecs 245-498-2**.



Step 1: Quaternization of the Heterocyclic Base

- A solution of 2-methylnaphtho[1,2-d]thiazole (1 equivalent) in a suitable high-boiling solvent such as pyridine or dimethylformamide (DMF) is prepared.
- An excess of 1,3-propanesultone (e.g., 1.2 equivalents) is added to the solution.
- The reaction mixture is heated under reflux for several hours (typically 4-8 hours) to effect the N-alkylation with the sulfopropyl group.
- Upon cooling, the quaternary salt, 2-methyl-3-(3-sulfopropyl)naphtho[1,2-d]thiazolium, precipitates and can be collected by filtration, washed with a non-polar solvent like acetone or ether, and dried.

Step 2: Condensation to Form the Thiacarbocyanine Dye

- The quaternary salt from Step 1 (2 equivalents) is dissolved in a suitable solvent, often a mixture of pyridine and acetic anhydride.
- A linking agent, such as triethyl orthoformate (for a single carbon bridge) or a derivative for a longer polymethine chain, is added to the solution. For the ethyl-substituted bridge in Einecs 245-498-2, a more complex linking agent like 1,1,3,3-tetraethoxypropane would be a starting point, followed by reaction with an ethyl Grignard reagent in a separate step, or a more direct condensation with a suitable ethyl-containing linking agent.
- The reaction mixture is heated, often to reflux, for a period ranging from 30 minutes to several hours. The reaction progress can be monitored by observing the formation of the intensely colored dye, often tracked by UV-Vis spectroscopy.
- After the reaction is complete, the mixture is cooled, and the dye is precipitated by the addition of a non-solvent, such as ether or acetone.
- The crude dye is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixtures). The triethylamine is typically introduced during the workup or purification to form the corresponding salt.

Caption: Generalized workflow for the synthesis of symmetrical thiacarbocyanine dyes.



Biological Activity and Applications in Drug Development

While specific signaling pathway involvement for **Einecs 245-498-2** has not been detailed in the available literature, its primary application lies in its use as a fluorescent probe. Cyanine dyes are widely used in biological research for labeling and tracking biomolecules.[1]

Interaction with Human Serum Albumin (HSA):

A key reported biological interaction of this dye is with Human Serum Albumin (HSA). This interaction is of significant interest in drug development as HSA is a major carrier protein in the bloodstream, and understanding drug-protein binding is crucial for pharmacokinetics. The binding of this dye to HSA leads to a conformational change, a cis-trans isomerization, which results in a significant increase in its fluorescence. This property can be exploited in high-throughput screening assays to study the binding of potential drug candidates to HSA.

Experimental Protocol for Studying Protein Binding:

- Preparation of Stock Solutions: Prepare a stock solution of the thiacarbocyanine dye in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a stock solution of HSA in the same buffer.
- Titration Experiment: In a multi-well plate suitable for fluorescence measurements, add a fixed concentration of the dye to each well.
- Add increasing concentrations of HSA to the wells.
- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period to allow binding to reach equilibrium.
- Fluorescence Measurement: Measure the fluorescence intensity in each well using a
 fluorescence plate reader. The excitation and emission wavelengths should be optimized for
 the dye (typically in the green-yellow region of the spectrum).
- Data Analysis: Plot the change in fluorescence intensity as a function of the HSA concentration. The data can be fitted to a binding isotherm (e.g., the Hill equation) to determine the binding affinity (Kd) and stoichiometry of the interaction.



Caption: Experimental workflow for determining protein binding affinity using a fluorescent probe.

Relevance to Drug Development:

- High-Throughput Screening: The fluorescence enhancement upon protein binding makes
 this dye suitable for developing high-throughput screening assays to identify compounds that
 bind to specific proteins.
- Pharmacokinetics: By studying the displacement of the dye from its protein-bound state by a
 drug candidate, researchers can gain insights into the drug's binding affinity and potential
 pharmacokinetic properties.
- Fluorescent Labeling: Cyanine dyes, in general, are used to fluorescently label antibodies, peptides, and other targeting moieties to visualize their distribution and target engagement in cells and tissues, which is a critical step in the development of targeted therapies.[3]

Conclusion

Einecs 245-498-2, a symmetrical thiacarbocyanine dye, is a valuable tool for researchers in the life sciences and drug development. While detailed information on its involvement in specific signaling pathways is limited, its utility as a fluorescent probe for studying protein-ligand interactions is well-documented. The provided representative synthesis and experimental protocols offer a foundation for its practical application in the laboratory. Further research into the broader biological interactions of this compound could unveil new applications in diagnostics and therapeutic development.

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